molecular formula C10H12N2O3 B13584757 (2-(4-Aminophenyl)acetyl)glycine

(2-(4-Aminophenyl)acetyl)glycine

Cat. No.: B13584757
M. Wt: 208.21 g/mol
InChI Key: PMXMHDPCMFMDKS-UHFFFAOYSA-N
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Description

2-[2-(4-aminophenyl)acetamido]acetic acid is an organic compound with the molecular formula C10H12N2O3 It is a derivative of acetic acid and contains both an amine and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-aminophenyl)acetamido]acetic acid typically involves the condensation of 4-aminophenylacetic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-[2-(4-aminophenyl)acetamido]acetic acid may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-aminophenyl)acetamido]acetic acid undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

2-[2-(4-aminophenyl)acetamido]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological systems and its interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-aminophenyl)acetamido]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenylacetic acid: A precursor in the synthesis of 2-[2-(4-aminophenyl)acetamido]acetic acid.

    4-Aminobenzoic acid: Shares structural similarities and is used in similar applications.

    4-Aminophenylbutyric acid: Another structurally related compound with comparable properties.

Uniqueness

2-[2-(4-aminophenyl)acetamido]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual presence of amine and amide groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-[[2-(4-aminophenyl)acetyl]amino]acetic acid

InChI

InChI=1S/C10H12N2O3/c11-8-3-1-7(2-4-8)5-9(13)12-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15)

InChI Key

PMXMHDPCMFMDKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(=O)O)N

Origin of Product

United States

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